(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
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Overview
Description
(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
Related compounds such as substituted 1h-1,2,3-triazol-4-yl derivatives have been shown to interact with tubulin . Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure .
Mode of Action
Related compounds have been shown to bind to the colchicine binding site of tubulin . This binding can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Inhibition of tubulin polymerization can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Related compounds have been shown to possess drug-like properties in silico studies
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells . This is likely due to the disruption of microtubule dynamics and cell cycle arrest caused by the inhibition of tubulin polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amidines with carboxylic acids, followed by subsequent cyclization with hydrazines . This one-pot approach is efficient and allows for the parallel synthesis of various 1,2,4-triazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as minimizing waste and using non-toxic reagents, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the attached functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
(5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as:
Fluconazole: An antifungal agent.
Anastrozole: An aromatase inhibitor used in cancer treatment.
Rufinamide: An antiepileptic drug
Uniqueness
What sets (5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride apart is its specific substitution pattern, which can lead to unique biological activities and chemical properties. The presence of the ethyl and methanamine groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(3-ethyl-1H-1,2,4-triazol-5-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-4-7-5(3-6)9-8-4;/h2-3,6H2,1H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARHBHDWTUZKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820740-63-3 |
Source
|
Record name | (5-ethyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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